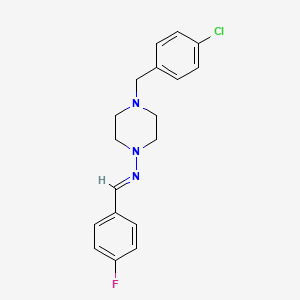

4-(4-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of benzylpiperazine, which is a class of chemical compounds with various pharmacological properties. It has been a subject of study in relation to cerebral vasodilation and other biological activities.

Synthesis Analysis

The synthesis of related benzylpiperazine derivatives has been explored in various studies. For instance, Ohtaka et al. (1989) investigated the synthesis of compounds related to the metabolites of a cerebral vasodilator, which includes derivatives of benzylpiperazine (Ohtaka, Hori, Iemura, & Yumioka, 1989).

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives often features a piperazine ring, which can adopt different conformations based on the substituents. For example, Ninganayaka Mahesha et al. (2019) studied closely related benzylpiperazine derivatives, noting similarities in molecular conformations but differences in intermolecular interactions (Mahesha et al., 2019).

Chemical Reactions and Properties

Benzylpiperazine derivatives undergo various chemical reactions, including N-dealkylation, O-demethylation, and hydroxylation. For instance, Kawashima et al. (1991) detailed the biotransformation pathways of a benzylpiperazine derivative in rats, including these reactions (Kawashima, Satomi, & Awata, 1991).

Physical Properties Analysis

The physical properties of benzylpiperazine derivatives can be diverse, depending on the specific substituents and molecular structure. For example, Sanjeevarayappa et al. (2015) synthesized and characterized a tert-butyl benzylpiperazine derivative, providing insights into its crystalline structure and physical properties (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the structure of the benzylpiperazine derivative. Research such as that conducted by Yarim et al. (2012), which investigated the cytotoxicities of benzylpiperazine derivatives, provides insight into their reactivity and potential biological activities (Yarim, Koksal, Durmaz, & Atalay, 2012).

Applications De Recherche Scientifique

Cancer Cell Cytotoxicity

A series of novel derivatives, including "4-(4-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine," were designed and demonstrated significant cytotoxicity against various cancer cell lines, such as liver, breast, colon, gastric, and endometrial cancer cell lines. The compounds showed cell growth inhibitory activity, indicating their potential as cancer therapeutic agents (Yarim et al., 2012).

Antifungal Activity

In the realm of antifungal research, derivatives containing N-(halobenzyl)piperazine carbodithioate moiety have been synthesized and shown potent antifungal properties, especially against various Candida species. One derivative, in particular, was found to be significantly more potent than fluconazole, a commonly used antifungal drug, highlighting the potential of these compounds in treating fungal infections (Mahmoudi et al., 2019).

Antibacterial Properties

Research on bis-Schiff bases containing a piperazine ring, similar in structure to "4-(4-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine," revealed their effectiveness against several bacteria strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. This indicates the compound's potential in developing new antibacterial agents (Xu et al., 2018).

Radiopharmaceutical Applications

The synthesis of a potent nonpeptide CCR1 antagonist incorporating a similar structure was reported, demonstrating the compound's potential in radiopharmaceutical applications. This research highlights the use of these compounds in medical imaging and potentially in targeted therapy (Mäding et al., 2006).

Antimicrobial Screening

Synthesis and screening of fluoro-substituted sulphonamide benzothiazole compounds, comprising structures related to "4-(4-chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine," have been explored for antimicrobial activity. These studies provide a foundation for further exploration of these compounds as biodynamic agents with potential therapeutic applications (Jagtap et al., 2010).

Propriétés

IUPAC Name |

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-fluorophenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFN3/c19-17-5-1-16(2-6-17)14-22-9-11-23(12-10-22)21-13-15-3-7-18(20)8-4-15/h1-8,13H,9-12,14H2/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOPYUDJMVHAEX-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorobenzyl)-N-[(E)-(4-fluorophenyl)methylidene]-1-piperazinamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(5-bromo-2-thienyl)ethylidene]-3,4-dichlorobenzohydrazide](/img/structure/B5513860.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5513863.png)

![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide](/img/structure/B5513867.png)

![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-cyanobenzylidene)acetohydrazide](/img/structure/B5513875.png)

![2,4-dimethoxybenzaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5513882.png)

![N'-(2-chloro-6-fluorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B5513893.png)

![3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5513901.png)

![3-hydroxy-4-methyl-1-(1,2,5-trimethyl-4-piperidinyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5513923.png)

![2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5513937.png)

![1-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5513944.png)

![2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5513950.png)

![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5513953.png)